

# Comparative analysis of the cardiovascular outcomes of Teneligliptin and other gliptins

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | Diatin    |           |  |  |  |
| Cat. No.:            | B10828557 | Get Quote |  |  |  |

# A Comparative Analysis of Cardiovascular Outcomes: Teneligliptin Versus Other Gliptins

A detailed guide for researchers and drug development professionals on the cardiovascular safety and efficacy of DPP-4 inhibitors, with a focus on Teneligliptin in comparison to other members of the gliptin class.

The landscape of type 2 diabetes mellitus (T2DM) treatment has been significantly shaped by the introduction of dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins. While their efficacy in glycemic control is well-established, their cardiovascular (CV) outcomes have been a subject of extensive research, leading to several large-scale cardiovascular outcome trials (CVOTs). This guide provides a comparative analysis of the cardiovascular outcomes of Teneligliptin and other prominent gliptins, supported by experimental data and detailed protocols.

## **Comparative Cardiovascular Outcome Data**

While direct head-to-head large-scale cardiovascular outcome trials comparing Teneligliptin with other gliptins are not available, a comparative overview can be assembled from individual CVOTs and real-world evidence. The following tables summarize the key findings from major trials for Sitagliptin, Saxagliptin, Alogliptin, and Linagliptin, alongside available data for Teneligliptin.



**Table 1: Major Adverse Cardiovascular Events (MACE)** 

| Gliptin       | Trial                                     | Primary MACE<br>Outcome*                                                    | Hazard Ratio<br>(95% CI) vs.<br>Placebo/Comp<br>arator           | Result                                                |
|---------------|-------------------------------------------|-----------------------------------------------------------------------------|------------------------------------------------------------------|-------------------------------------------------------|
| Teneligliptin | Real-World<br>Study (vs.<br>Sulfonylurea) | All-cause<br>mortality, MI,<br>Stroke                                       | MI: 0.90 (0.68 to<br>1.20), Stroke:<br>1.00 (0.86 to<br>1.17)[1] | Non-inferiority suggested vs. sulfonylurea[1][2]      |
| Sitagliptin   | TECOS                                     | CV death, nonfatal MI, nonfatal stroke, hospitalization for unstable angina | 0.98 (0.88 to<br>1.09)[3]                                        | Non-inferiority demonstrated vs. placebo[3][4]        |
| Saxagliptin   | SAVOR-TIMI 53                             | CV death,<br>nonfatal MI,<br>nonfatal stroke                                | 1.00 (0.89 to<br>1.12)                                           | Non-inferiority<br>demonstrated vs.<br>placebo[5]     |
| Alogliptin    | EXAMINE                                   | CV death,<br>nonfatal MI,<br>nonfatal stroke                                | 0.96 (one-sided<br>CI bound, 1.16)<br>[6][7]                     | Non-inferiority<br>demonstrated vs.<br>placebo[6][8]  |
| Linagliptin   | CARMELINA                                 | CV death,<br>nonfatal MI,<br>nonfatal stroke                                | 1.02 (0.89 to<br>1.17)                                           | Non-inferiority<br>demonstrated vs.<br>placebo[9]     |
| Linagliptin   | CAROLINA (vs.<br>Glimepiride)             | CV death,<br>nonfatal MI,<br>nonfatal stroke                                | 0.98 (0.84 to<br>1.14)                                           | Non-inferiority<br>demonstrated vs.<br>glimepiride[9] |

<sup>\*</sup>MACE definitions can vary slightly between trials.

## Table 2: Hospitalization for Heart Failure (HHF)



| Gliptin       | Trial                                  | Hazard Ratio (95%<br>CI) vs.<br>Placebo/Comparat<br>or | Key Finding                                              |
|---------------|----------------------------------------|--------------------------------------------------------|----------------------------------------------------------|
| Teneligliptin | Real-World Study (vs.<br>Sulfonylurea) | 0.99 (0.86 to 1.14)[1]                                 | No increased risk observed compared to sulfonylurea[10]  |
| Sitagliptin   | TECOS                                  | 1.00 (0.83 to 1.20)[11]<br>[12]                        | No increased risk observed                               |
| Saxagliptin   | SAVOR-TIMI 53                          | 1.27 (1.07 to 1.51)[13]                                | Statistically significant increased risk observed[6][13] |
| Alogliptin    | EXAMINE                                | 1.07 (0.79 to 1.46)[11]                                | Non-significant trend<br>towards increased<br>risk[2]    |
| Linagliptin   | CARMELINA                              | 0.90 (0.74 to 1.08)                                    | No increased risk observed[9]                            |
| Linagliptin   | CAROLINA (vs.<br>Glimepiride)          | 1.03 (0.89 to 1.20)                                    | No increased risk observed compared to glimepiride[9]    |

## Experimental Protocols of Key Cardiovascular Outcome Trials

Understanding the methodologies of the key CVOTs is crucial for interpreting their findings.

#### Teneligliptin: Real-World Study (vs. Sulfonylurea)

- Study Design: A retrospective cohort study using the Korean National Health Insurance Service database.[1]
- Participants: 6,682 patients with T2DM newly prescribed Teneligliptin or a sulfonylurea,
   matched 1:1 by propensity score.[1]



- Intervention: Teneligliptin versus sulfonylurea.
- Primary Outcomes: Assessed hazard ratios for all-cause mortality, hospitalization for heart failure (HHF), a composite of all-cause mortality or HHF, myocardial infarction (MI), and stroke.[1]
- Follow-up: Median follow-up of 641 days.[2]

## Sitagliptin: TECOS (Trial Evaluating Cardiovascular Outcomes with Sitagliptin)

- Study Design: A randomized, double-blind, placebo-controlled, event-driven trial.[3][14]
- Participants: 14,671 patients with T2DM and established cardiovascular disease.[4][15]
- Intervention: Sitagliptin (100 mg daily, or 50 mg for renal impairment) or placebo, added to existing therapy.[4]
- Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for unstable angina.[3][14]
- Follow-up: Median follow-up of 3 years.[3]

# Saxagliptin: SAVOR-TIMI 53 (Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus)

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 16,492 patients with T2DM who had a history of cardiovascular events or multiple risk factors for vascular disease.[16]
- Intervention: Saxagliptin (5 mg daily, or 2.5 mg for renal impairment) or placebo.[16]
- Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke.[17]



• Follow-up: Median follow-up of 2.1 years.[6]

## Alogliptin: EXAMINE (Examination of Cardiovascular Outcomes with Alogliptin versus Standard of Care)

- Study Design: A randomized, double-blind, placebo-controlled trial.[7]
- Participants: 5,380 patients with T2DM and a recent acute coronary syndrome (within 15 to 90 days).[18][19]
- Intervention: Alogliptin (dose adjusted for renal function) or placebo.[7]
- Primary Composite Outcome: Cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.[18]
- Follow-up: Median follow-up of 18 months.[7]

#### **Linagliptin: CARMELINA and CAROLINA Trials**

- CARMELINA Study Design: A randomized, double-blind, placebo-controlled trial.
- CARMELINA Participants: 6,979 patients with T2DM at high risk for cardiovascular and/or kidney disease.[21]
- CAROLINA Study Design: A randomized, double-blind, active-controlled trial.
- CAROLINA Participants: 6,033 patients with T2DM and established cardiovascular disease or multiple risk factors.[21]
- Interventions: CARMELINA: Linagliptin vs. placebo.[20] CAROLINA: Linagliptin vs. glimepiride.[20]
- Primary Composite Outcome (both trials): Time to first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3P-MACE).[21]

#### **Signaling Pathways and Mechanistic Insights**



The cardiovascular effects of DPP-4 inhibitors are believed to extend beyond their glucose-lowering actions. They involve multiple signaling pathways that can influence endothelial function, inflammation, and oxidative stress.



Click to download full resolution via product page

Caption: DPP-4 inhibition enhances GLP-1 and SDF-1 $\alpha$ , leading to beneficial cardiovascular effects.

The workflow for assessing cardiovascular outcomes in clinical trials follows a rigorous, multistep process to ensure data integrity and patient safety.





Click to download full resolution via product page

Caption: Standardized workflow for a typical cardiovascular outcome trial (CVOT).



#### **Discussion and Conclusion**

The collective evidence from large-scale CVOTs indicates that the DPP-4 inhibitor class generally has a neutral effect on MACE, establishing their cardiovascular safety for patients with T2DM at high cardiovascular risk.[22] However, a critical point of differentiation among gliptins has emerged concerning the risk of hospitalization for heart failure.

The SAVOR-TIMI 53 trial raised a significant safety concern with a 27% increased risk of HHF with saxagliptin.[6][12][13] A similar, though non-significant, trend was observed with alogliptin in the EXAMINE trial.[2] In contrast, the TECOS trial for sitagliptin and the CARMELINA and CAROLINA trials for linagliptin did not show an increased risk of HHF.

For Teneligliptin, the absence of a dedicated large-scale CVOT makes direct comparisons challenging. However, real-world data from a large retrospective study in Korea did not find an increased risk of MACE or HHF compared to sulfonylureas.[1][2][10] While reassuring, this evidence is not as robust as that from a randomized controlled trial. Smaller studies have suggested that Teneligliptin may improve endothelial function.[23][24]

In conclusion, while most gliptins appear to be cardiovascularly safe regarding ischemic events, the potential for increased HHF risk with certain agents necessitates careful consideration in clinical practice, particularly for patients with pre-existing heart failure or those at high risk. The available data for Teneligliptin suggests a favorable cardiovascular safety profile, though further confirmation from large-scale, prospective, randomized trials would be beneficial to definitively establish its position relative to other gliptins. Researchers and clinicians must weigh the glycemic benefits of each DPP-4 inhibitor against their nuanced cardiovascular profiles to optimize patient care.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PubMed



#### [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trial Evaluating Cardiovascular Outcomes With Sitagliptin American College of Cardiology [acc.org]
- 4. bjd-abcd.com [bjd-abcd.com]
- 5. Saxagliptin Assessment of Vascular Outcomes Recorded in Patients With Diabetes Mellitus—Thrombolysis in Myocardial Infarction 53 American College of Cardiology [acc.org]
- 6. cnodes.ca [cnodes.ca]
- 7. Takeda EXAMINE Cardiovascular Safety Outcomes Trial of Alogliptin Met Primary Endpoint of Non-Inferiority Compared to Placebo in Addition to Standard of Care Showing No Increase in Cardiovascular Risk in Type 2 Diabetes Patients at High-Risk for Cardiovascular Events [prnewswire.com]
- 8. Examination of Cardiovascular Outcomes With Alogliptin Versus Standard of Care -American College of Cardiology [acc.org]
- 9. bjd-abcd.com [bjd-abcd.com]
- 10. Effect of Teneligliptin versus Sulfonylurea on Major Adverse Cardiovascular Outcomes in People with Type 2 Diabetes Mellitus: A Real-World Study in Korea [e-enm.org]
- 11. Cardiovascular risk with DPP-4 inhibitors: latest evidence and clinical implications PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular safety of dipeptidyl peptidase-4 inhibitors: recent evidence on heart failure PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Trial Evaluating Cardiovascular Outcomes With Sitagliptin Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 15. Sitagliptin does not reduce the risk of cardiovascular death or hospitalization for heart failure following myocardial infarction in patients with diabetes: observations from TECOS -PMC [pmc.ncbi.nlm.nih.gov]
- 16. rxfiles.ca [rxfiles.ca]
- 17. researchgate.net [researchgate.net]
- 18. takeda.com [takeda.com]
- 19. ahajournals.org [ahajournals.org]



- 20. Hypoglycemia and Cardiovascular Outcomes in the CARMELINA and CAROLINA Trials of Linagliptin: A Secondary Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- 22. mdpi.com [mdpi.com]
- 23. tandfonline.com [tandfonline.com]
- 24. Teneligliptin, a DPP-4 Inhibitor, Improves Vascular Endothelial Function via Divergent Actions Including Changes in Circulating Endothelial Progenitor Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative analysis of the cardiovascular outcomes of Teneligliptin and other gliptins]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828557#comparative-analysis-of-the-cardiovascular-outcomes-of-teneligliptin-and-other-gliptins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com